4-(4-Ethylphenyl)benzaldehyde

Description

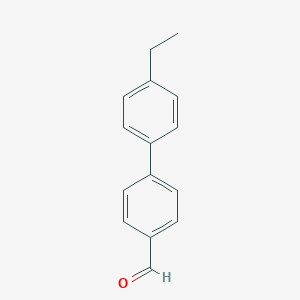

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKSIRMWDRXUHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362673 | |

| Record name | 4-(4-ethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101002-44-2 | |

| Record name | 4-(4-ethylphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 4 4 Ethylphenyl Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insight into the proton and carbon environments within 4-(4-Ethylphenyl)benzaldehyde.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each unique proton environment in the molecule. The aldehydic proton (-CHO) is the most deshielded, appearing as a singlet in the downfield region, typically around 9.9-10.0 ppm, due to the strong electron-withdrawing effect of the adjacent oxygen atom.

The aromatic region of the spectrum displays signals for the eight protons on the two phenyl rings. The protons on the benzaldehyde (B42025) ring, being closer to the electron-withdrawing aldehyde group, resonate further downfield than those on the ethylphenyl ring. They typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the ethylphenyl ring also present as a pair of doublets.

The ethyl group (-CH₂CH₃) gives rise to two characteristic signals in the upfield region. The methylene (B1212753) (-CH₂) protons appear as a quartet due to coupling with the three neighboring methyl protons. The methyl (-CH₃) protons appear as a triplet, resulting from coupling with the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound Data is inferred from spectral data of analogous compounds like 4-ethylbenzaldehyde (B1584596) and other substituted biphenyls.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.9 - 10.0 | Singlet (s) | N/A |

| Aromatic H (adjacent to CHO) | 7.8 - 7.9 | Doublet (d) | ~8.0 |

| Aromatic H (ortho to biphenyl (B1667301) link) | 7.6 - 7.7 | Doublet (d) | ~8.0 |

| Aromatic H (adjacent to Ethyl) | 7.5 - 7.6 | Doublet (d) | ~8.2 |

| Aromatic H (ortho to biphenyl link) | 7.3 - 7.4 | Doublet (d) | ~8.2 |

| Methylene H (-CH₂) | 2.6 - 2.7 | Quartet (q) | ~7.6 |

| Methyl H (-CH₃) | 1.2 - 1.3 | Triplet (t) | ~7.6 |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, typically in the range of 190-193 ppm. docbrown.info The aromatic carbons resonate between 125 and 150 ppm. The spectrum will show distinct signals for the quaternary carbons (the carbon attached to the aldehyde group, the carbon attached to the ethyl group, and the two carbons forming the biphenyl bond) and the protonated aromatic carbons. The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum, with the -CH₂ carbon around 28-30 ppm and the -CH₃ carbon around 15-16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is based on typical values for substituted benzaldehydes and biphenyl compounds. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (-CHO) | 191.0 - 193.0 |

| Aromatic C (para to CHO) | 148.0 - 150.0 |

| Aromatic C (para to Ethyl) | 145.0 - 147.0 |

| Aromatic C (ipso, CHO-ring) | 136.0 - 138.0 |

| Aromatic C (ipso, Ethyl-ring) | 135.0 - 137.0 |

| Aromatic CH (adjacent to CHO) | 129.5 - 130.5 |

| Aromatic CH (ortho to biphenyl link) | 128.0 - 129.0 |

| Aromatic CH (adjacent to Ethyl) | 127.0 - 128.0 |

| Aromatic CH (ortho to biphenyl link) | 126.0 - 127.0 |

| Methylene C (-CH₂) | 28.0 - 30.0 |

| Methyl C (-CH₃) | 15.0 - 16.0 |

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show a clear cross-peak between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group. It would also show correlations between adjacent aromatic protons on each of the phenyl rings, helping to confirm their relative positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique is invaluable for assigning the signals of each protonated carbon in the ¹³C NMR spectrum. For example, it would link the methylene proton signal at ~2.7 ppm to the methylene carbon signal at ~29 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC detects longer-range correlations between protons and carbons over two to three bonds (²J and ³J coupling). sdsu.edu This is crucial for connecting the different structural fragments of the molecule. Key HMBC correlations would include:

The aldehydic proton showing a correlation to the quaternary aromatic carbon to which it is attached.

Protons of the ethyl group showing correlations to the carbons of their host phenyl ring.

Aromatic protons showing correlations to other carbons within their own ring and, importantly, to the quaternary carbons of the opposing ring, confirming the biphenyl linkage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. The most prominent band is the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1690-1710 cm⁻¹. docbrown.infonih.gov The C-H stretching vibration of the aldehyde proton is also characteristic, often appearing as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Other significant absorptions include the aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches of the ethyl group just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are observed in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Aldehyde C-H Stretch | 2720, 2820 | Weak |

| Aldehyde C=O Stretch | 1690 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aliphatic C-H Bend | 1370 - 1470 | Medium |

| C-H Out-of-Plane Bend (p-subst.) | 800 - 850 | Strong |

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to changes in polarizability during a vibration. Non-polar bonds, such as the C=C bonds in the aromatic rings, often produce strong signals in Raman spectra. researchgate.net For this compound, the symmetric stretching of the aromatic rings would be particularly prominent. The C=O stretch of the aldehyde is also observable in the Raman spectrum, typically around 1690-1710 cm⁻¹. The spectrum would also feature bands corresponding to the C-H stretching of the aromatic rings and the ethyl group, as well as various skeletal vibrations that provide a unique "fingerprint" for the molecule. chemicalbook.comchemicalbook.com

Electronic Spectroscopy and Photophysical Characterization

The electronic and photophysical properties of this compound and its derivatives are primarily dictated by the extended π-conjugated system formed by the biphenyl core and the benzaldehyde moiety. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy provide critical insights into the electronic transitions, conjugation effects, and emissive capabilities of these molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound derivatives reveals electronic transitions between different energy levels within the molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital, such as a non-bonding (n) or π-bonding (π) orbital, to a higher energy anti-bonding (π*) orbital. wikipedia.org

For conjugated aromatic aldehydes, two primary types of electronic transitions are typically observed:

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. libretexts.org In this compound, the extensive conjugation across the biphenyl system and the carbonyl group leads to a delocalized π-electron system. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing the π → π* transition to occur at longer wavelengths (a bathochromic shift) compared to non-conjugated systems like benzene or benzaldehyde alone. libretexts.orgjove.com

n → π Transitions:* These are lower-intensity absorptions that involve the promotion of an electron from a non-bonding (n) orbital, primarily localized on the oxygen atom of the carbonyl group, to a π* anti-bonding orbital. libretexts.orgquora.com This transition is typically "forbidden" by symmetry rules, resulting in a much weaker absorption band compared to the π → π* transition. jove.com

The solvent environment can influence the position of these absorption bands. Polar solvents often cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. youtube.com

Table 1: Representative UV-Vis Absorption Data for a this compound Derivative in Cyclohexane

| Transition Type | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Associated Molecular Orbitals |

|---|---|---|---|

| π → π | ~280-300 | > 15,000 | HOMO → LUMO |

| n → π | ~340-360 | < 200 | n(O) → LUMO |

Fluorescence Spectroscopy for Emission Properties and Quantum Yields

Fluorescence spectroscopy is used to study the emission of light from molecules after they have been excited to a higher electronic state by absorbing light. For derivatives of this compound, the biphenyl core provides a rigid and fluorescent scaffold. youtube.com Upon excitation, typically into the strong π → π* absorption band, the molecule relaxes to the lowest vibrational level of the first excited singlet state before emitting a photon to return to the ground state.

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. rsc.org Quantum yields can range from 0 (non-fluorescent) to 1 (perfectly fluorescent). The quantum yield of biphenyl derivatives can be significantly influenced by the nature and position of substituents. nih.gov Electron-donating groups can often enhance fluorescence, while heavy atoms or certain quenching groups can decrease it. The aldehyde group itself can sometimes diminish the quantum yield through intersystem crossing pathways.

The quantum yield is typically measured using a comparative method, where the integrated fluorescence intensity of the sample is compared to that of a well-characterized fluorescence standard with a known quantum yield under identical experimental conditions. researchgate.net

Table 2: Hypothetical Photophysical Properties of a this compound Derivative

| Parameter | Value | Description |

|---|---|---|

| Excitation Wavelength (λex) | 295 nm | Corresponds to the π → π* absorption maximum. |

| Emission Wavelength (λem) | 390 nm | The wavelength of maximum fluorescence intensity. |

| Stokes Shift (λem - λex) | 95 nm | The energy difference between absorption and emission maxima. |

| Fluorescence Quantum Yield (ΦF) | 0.45 | Relative to a quinine (B1679958) sulfate (B86663) standard (ΦF = 0.54). |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). For this compound, electron impact (EI) ionization is a common method. In EI-MS, high-energy electrons bombard the molecule, ejecting an electron to form a radical cation known as the molecular ion (M•+) . chemguide.co.uk The m/z value of this ion provides the molecular weight of the compound, confirming its molecular formula (C₁₅H₁₄O, MW = 210.27 g/mol ).

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. pharmacy180.com The resulting fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure. Common fragmentation pathways for aromatic aldehydes and alkylbenzenes are expected: libretexts.orgmiamioh.edu

Loss of a hydrogen radical (H•): Cleavage of the aldehydic C-H bond results in a stable [M-1]⁺ acylium ion, which is often a prominent peak. miamioh.edu

Loss of a formyl radical (•CHO): Scission of the bond between the phenyl ring and the carbonyl group yields an [M-29]⁺ peak, corresponding to the 4-ethylbiphenyl (B1582967) cation. miamioh.edu

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary benzylic cation at [M-15]⁺.

Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the phenyl ring and the ethyl group can also produce an [M-29]⁺ ion, corresponding to the 4-formylbiphenyl cation.

Table 3: Predicted Key Fragments in the Electron Impact Mass Spectrum of this compound

| m/z Value | Proposed Ionic Fragment | Formula | Notes on Fragmentation |

|---|---|---|---|

| 210 | [C₁₅H₁₄O]•+ | Molecular Ion (M•+) | Confirms the molecular weight. |

| 209 | [C₁₅H₁₃O]⁺ | [M-H]⁺ | Loss of the aldehydic hydrogen; forms a stable acylium ion. Often the base peak. |

| 195 | [C₁₄H₁₁O]⁺ | [M-CH₃]⁺ | Benzylic cleavage with loss of a methyl radical. |

| 181 | [C₁₄H₁₃]⁺ | [M-CHO]⁺ | Loss of the formyl radical. |

| 165 | [C₁₃H₉]⁺ | [C₁₄H₁₃ - H₂]⁺ | Loss of H₂ from the [M-CHO]⁺ fragment, characteristic of biphenyls. |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a detailed model of its molecular geometry, conformation, and intermolecular packing can be constructed.

Key structural features that can be elucidated include:

Molecular Geometry: The technique provides exact bond lengths, bond angles, and torsion angles. okstate.eduyoutube.com For substituted biphenyls, a crucial parameter is the dihedral angle between the planes of the two phenyl rings. Due to steric hindrance between the ortho-hydrogens on adjacent rings, biphenyl derivatives are typically non-planar in the solid state, adopting a twisted conformation. libretexts.org The magnitude of this twist angle is influenced by the substituents and crystal packing forces. acs.orgtandfonline.com

Conformation: The orientation of the ethyl and aldehyde substituents relative to the biphenyl core is precisely determined. The aldehyde group is expected to be nearly coplanar with its attached phenyl ring to maximize conjugation, though slight twisting can occur.

Crystal Packing: The analysis reveals how individual molecules arrange themselves in the crystal lattice. This arrangement is governed by non-covalent interactions such as hydrogen bonds (e.g., weak C-H···O interactions involving the aldehyde oxygen), van der Waals forces, and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

Table 4: Representative Crystallographic Data for a Hypothetical this compound Derivative

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the symmetry and shape of the unit cell. |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a ≈ 10 Å, b ≈ 8 Å, c ≈ 15 Å, β ≈ 95° | Defines the size of the repeating unit in the crystal. |

| Biphenyl Dihedral Angle | 35-45° | Quantifies the twist between the two phenyl rings. libretexts.org |

| C=O Bond Length | ~1.21 Å | Typical double bond length for an aromatic aldehyde. |

| Intermolecular Interactions | C-H···O, π-π stacking | Governs the supramolecular assembly in the solid state. researchgate.net |

Reaction Chemistry and Transformative Potential of 4 4 Ethylphenyl Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 4-(4-ethylphenyl)benzaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and redox processes.

Nucleophilic addition is a fundamental reaction of aldehydes. The carbon atom of the carbonyl group is electrophilic and susceptible to attack by nucleophiles.

Grignard Reactions : The addition of a Grignard reagent, an organomagnesium compound (R-MgX), to this compound results in the formation of a secondary alcohol after an acidic workup. leah4sci.com This reaction is a powerful method for creating new carbon-carbon bonds. mnstate.edu The specific alcohol formed depends on the R-group of the Grignard reagent used.

Wittig Reaction : This reaction converts the aldehyde into an alkene through reaction with a phosphorus ylide (a Wittig reagent). fu-berlin.dechegg.com The reaction of this compound with a suitable benzyltriphenylphosphonium (B107652) halide and a strong base can produce stilbene (B7821643) derivatives. fu-berlin.dejuliethahn.com This method is highly valued for its reliability in forming carbon-carbon double bonds. wiley-vch.de The geometry of the resulting alkene (E or Z isomer) can often be controlled by the specific reaction conditions and the nature of the ylide.

Aldol (B89426) Reactions : In an aldol condensation, this compound, which lacks α-hydrogens, can react with an enolizable ketone or aldehyde in the presence of a base or acid catalyst. magritek.comlibretexts.org For example, a crossed aldol condensation with a ketone like acetone (B3395972) would yield a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. iitk.ac.incore.ac.uk

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction | Nucleophile/Reagent | Product Type |

|---|---|---|

| Grignard | Phenylmagnesium bromide | Diaryl-substituted secondary alcohol |

| Wittig | Benzyltriphenylphosphonium ylide | Stilbene derivative |

| Aldol | Acetone (forms enolate) | β-hydroxy ketone / α,β-unsaturated ketone |

Condensation reactions involving the aldehyde group are crucial for synthesizing various heterocyclic and conjugated systems.

Schiff Bases (Imines) : this compound readily reacts with primary amines, such as aniline, to form Schiff bases (or imines). edu.krdresearchgate.net This condensation reaction, which involves the formation of a carbon-nitrogen double bond, is typically catalyzed by an acid and involves the elimination of a water molecule. mediresonline.orgimpactfactor.org

Chalcones (Enones) : The Claisen-Schmidt condensation, a type of crossed aldol condensation, is used to synthesize chalcones. wikipedia.orgpraxilabs.comnih.gov This reaction involves the base-catalyzed condensation of this compound with an acetophenone (B1666503) derivative. jetir.orgnih.govpharmascholars.com The resulting α,β-unsaturated ketone, known as a chalcone (B49325), is a precursor for flavonoids and other biologically important molecules. nih.gov

Table 2: Examples of Condensation Reactions

| Reaction Type | Reactant | Product Structure |

|---|---|---|

| Schiff Base Formation | Primary Amine (e.g., Aniline) | Imine (C=N bond) |

| Claisen-Schmidt Condensation | Acetophenone | Chalcone (α,β-unsaturated ketone) |

The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate, can oxidize this compound to 4-(4-ethylphenyl)benzoic acid. researchgate.net This transformation is a common and efficient process in organic synthesis.

Reduction : The aldehyde can be reduced to the corresponding primary alcohol, [4-(4-ethylphenyl)phenyl]methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents provide a straightforward method for converting the carbonyl group into a hydroxyl group.

Functionalization of the Aromatic Rings

The two aromatic rings of this compound can undergo functionalization, although the reactivity is influenced by the existing substituents.

Electrophilic aromatic substitution (EAS) is a key method for introducing new functional groups onto aromatic rings. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The aldehyde group is a deactivating, meta-directing group, while the ethyl group is an activating, ortho-, para-directing group. The outcome of an EAS reaction will depend on which ring is more activated and the reaction conditions.

Common EAS reactions include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation : Introduction of an alkyl or acyl group, though the deactivating effect of the aldehyde group can make these reactions challenging. youtube.com

The precise location of substitution depends on the interplay of the electronic and steric effects of the substituents already present on the biphenyl (B1667301) system.

While this compound is itself often synthesized via palladium-catalyzed cross-coupling reactions (like the Suzuki reaction), the aromatic rings can potentially participate in further coupling reactions. nih.govacs.org For these reactions to occur, one of the aryl C-H bonds would typically need to be converted into a more reactive group, such as a halide (Br, I) or a triflate.

The Mizoroki-Heck reaction, for example, couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.orgmdpi.com If this compound were first converted to an aryl halide derivative, it could then serve as a substrate for such coupling reactions, allowing for the construction of more complex molecular architectures. rsc.orgpearson.comnih.gov

Derivatization Strategies for Enhanced Analysis and Specific Applications

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for analysis. For aldehydes like this compound, this strategy is often employed to overcome analytical challenges related to their volatility, polarity, and stability. nih.govnih.gov The process can enhance detectability, improve chromatographic separation, and increase ionization efficiency in mass spectrometry. nih.govnih.gov By reacting the aldehyde functional group with a suitable reagent, an analyte's chemical and physical properties can be altered to facilitate more robust and sensitive detection and characterization. nih.gov

Introduction of Reporter Groups for Spectroscopic or Chromatographic Detection

A key strategy in the analysis of this compound involves the introduction of "reporter groups." These are specific chemical moieties that are easily detected by analytical instruments. The choice of reporter group depends on the analytical technique being employed, such as UV-Visible spectroscopy, fluorescence spectroscopy, or mass spectrometry.

Spectroscopic Detection:

For techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection, reagents that introduce a strong chromophore are used. nih.gov A classic and widely used reagent for this purpose is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govcreative-proteomics.com It reacts with the carbonyl group of the aldehyde to form a 2,4-dinitrophenylhydrazone, which is a highly colored compound that absorbs strongly in the UV-visible region, significantly enhancing detection sensitivity. nih.govnih.gov

For even greater sensitivity, fluorogenic derivatization reagents can be used for HPLC analysis. nih.gov Reagents such as dansyl hydrazine (B178648) introduce a fluorescent tag to the aldehyde, allowing for detection at much lower concentrations using a fluorescence detector.

| Derivatizing Agent | Derivative Formed | Reporter Group Function | Detection Method |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Strong Chromophore | HPLC-UV |

| Dansyl Hydrazine (DnsHz) | Hydrazone | Fluorescent Tag | HPLC-FLD |

| 3-Nitrophenylhydrazine | Hydrazone | Chromophore | LC-MS |

Chromatographic and Mass Spectrometric Detection:

For Gas Chromatography (GC), derivatization can increase the volatility and thermal stability of aldehydes. nih.govcreative-proteomics.com A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govacs.orgsigmaaldrich.com This compound reacts with aldehydes to form stable oxime derivatives. sigmaaldrich.comresearchgate.net The pentafluorobenzyl group is an electrophore, making the derivative highly responsive to an Electron Capture Detector (ECD), which provides significantly greater sensitivity for halogenated compounds. acs.orgsigmaaldrich.com

In the context of Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization aims to improve ionization efficiency and create derivatives with predictable fragmentation patterns. nih.govnih.gov Reagents can be designed to introduce a permanent charge or a group that is easily ionized. For example, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) add a quaternary ammonium (B1175870) group, which carries a permanent positive charge, enhancing detection in positive-ion electrospray ionization mass spectrometry (ESI-MS). nih.gov

| Derivatizing Agent | Derivative Formed | Enhancement Feature | Detection Method |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime | High Electron Affinity | GC-ECD, GC-MS |

| 2,4,6-Trichlorophenylhydrazine (TCPH) | Hydrazone | Improved Volatility, Halogen Tag | GC-MS |

| 4-APEBA | Schiff Base/Imine | Permanent Positive Charge, Isotopic Signature (Br) | LC-MS/MS |

Formation of Stable Derivatives for Compound Isolation and Characterization

Beyond enhancing analytical detection, derivatization is a crucial tool for the isolation and definitive structural characterization of aldehydes. The reactions used to introduce reporter groups often yield stable, crystalline products that can be easily purified from a reaction mixture by techniques like recrystallization.

The formation of hydrazones using reagents such as 2,4-dinitrophenylhydrazine or phenylhydrazine (B124118) is a time-honored method in qualitative organic analysis. researchgate.net The resulting 2,4-dinitrophenylhydrazones are typically bright yellow, orange, or red crystalline solids with sharp, characteristic melting points. nih.gov These stable derivatives can be isolated and then subjected to a suite of structural elucidation techniques.

Similarly, the formation of oximes through reaction with hydroxylamine (B1172632) or PFBHA also produces stable derivatives suitable for isolation. sigmaaldrich.com Once a pure derivative of this compound is obtained, its structure can be unequivocally confirmed. Standard characterization involves a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework and the successful formation of the new covalent bond (e.g., the C=N bond in a hydrazone or oxime). researchgate.netorientjchem.org

Infrared (IR) Spectroscopy: IR analysis can confirm the disappearance of the aldehyde C=O stretching vibration and the appearance of new bands, such as the C=N stretch of the derivative. researchgate.netorientjchem.org

Mass Spectrometry (MS): MS provides the molecular weight of the derivative, confirming the addition of the derivatizing agent, and its fragmentation pattern can offer further structural proof. nih.govorientjchem.org

Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of the purified derivative, providing fundamental confirmation of its chemical formula. researchgate.net

| Derivatizing Agent | Derivative Type | Key Advantages for Isolation | Common Characterization Methods |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazone | Often a stable, crystalline solid with a distinct color and sharp melting point. | Melting Point, NMR, IR, MS, Elemental Analysis |

| Phenylhydrazine | Hydrazone | Forms stable, crystalline phenylhydrazones. | Melting Point, NMR, IR, MS |

| Hydroxylamine | Oxime | Creates stable oxime derivatives suitable for purification. | NMR, IR, MS |

Advanced Applications in Materials Science and Engineering

Organic Electronic and Optoelectronic Materials

The pursuit of novel organic materials for electronic and optoelectronic applications is driven by the need for lightweight, flexible, and cost-effective devices. 4-(4-Ethylphenyl)benzaldehyde emerges as a key intermediate in the synthesis of functional organic molecules and polymers due to its versatile chemical nature.

Conjugated polymers and small molecules are the cornerstone of organic electronics, prized for their tunable electronic and optical properties. The aldehyde functionality in this compound provides a reactive site for various polymerization and condensation reactions, enabling its incorporation into larger conjugated systems.

For instance, it can be utilized in reactions like the Horner-Wadsworth-Emmons olefination to create vinylene-linked polymers. In a model reaction, benzaldehyde (B42025) can be reacted with a bis(phosphonate) to form stilbene-type compounds, demonstrating a pathway for polymerization. nih.gov Similarly, donor-acceptor type copolymers can be synthesized via direct arylation polycondensation, a method where aromatic aldehydes are potential starting materials for more complex monomers. rsc.org The synthesis of polymer-bound benzaldehydes further illustrates the adaptability of aldehyde-containing molecules in solid-phase synthesis, which is crucial for creating libraries of new materials. uri.edunih.gov

Table 1: Polymerization Reactions Utilizing Benzaldehyde Derivatives

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Benzaldehyde, 4,4'-bis(diethylphosphonomethyl)biphenyl | Vinylene-linked polymer (e.g., PPV derivative) | nih.gov |

| Direct Arylation Polycondensation | Benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole (B189464) derivatives | Donor-Acceptor Conjugated Polymer | rsc.org |

| Solid-Phase Synthesis | Aminomethyl polystyrene resin, formyl-functionalized benzoic acid | Polymer-Bound Benzaldehyde | uri.edunih.gov |

The resulting polymers and small molecules derived from this compound are expected to possess interesting electronic properties due to the extended π-conjugation of the biphenyl (B1667301) core. The ethyl group provides increased solubility, which is a significant advantage for solution-based processing of organic electronic devices.

The electroluminescent and photovoltaic properties of organic materials are central to the function of OLEDs and OPVs. While direct integration of this compound is uncommon, its derivatives are crucial. The core structure can be functionalized to create materials that serve as emitters, charge transporters, or donors/acceptors in these devices. The synthesis of complex organic molecules often involves aldehyde precursors for building larger, more functional structures.

The aldehyde group is a versatile handle for the synthesis of a wide array of chromophores and fluorophores. Reaction of this compound with compounds containing active methylene (B1212753) groups or amino functionalities can lead to the formation of intensely colored dyes and pigments.

Furthermore, it is a valuable precursor for creating fluorescent probes. For example, amino derivatives of fluorophores like boron dipyrromethene (BODIPY) and xanthenes can be condensed with aldehydes to form imines, leading to a significant increase in fluorescence quantum yield. nih.gov This "turn-on" fluorescence mechanism is highly desirable for sensing applications. nih.govresearchgate.net The synthesis of fluorescent probes targeting specific biological entities, such as β-amyloid plaques in Alzheimer's disease, has been achieved using aldehyde-functionalized building blocks. nih.gov The reaction of ortho-diamino compounds with aldehydes to form fluorescent imidazole (B134444) derivatives is another established method for developing sensitive probes. researchgate.net

Table 2: Synthesis of Fluorescent Probes from Aldehydes

| Fluorophore Class | Reaction with Aldehyde | Key Feature | Reference |

|---|---|---|---|

| Boron Dipyrromethene (BDP) | Imine formation with amino-BDP | Fluorescence quantum yield increases nearly 10-fold. | nih.gov |

| Rosamine (Xanthene) | Imine formation with amino-rosamine | Significant increase in fluorescence. | nih.gov |

| ortho-Diaminorhodamine | Reaction to form imidazole derivative | Creates a stable, fluorescent cyclic product. | researchgate.net |

Liquid Crystalline Systems

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals, making them essential for display technologies and other electro-optic applications. colorado.edu The elongated, rigid structure of this compound makes it an excellent scaffold for designing mesogenic compounds, which are molecules that exhibit liquid crystal phases.

The synthesis of liquid crystals often involves the reaction of an aldehyde with an amine to form a Schiff base (imine) linkage. This reaction is a straightforward method to connect different molecular cores and create the rod-like molecules necessary for liquid crystallinity. nih.govnih.gov

Derivatives of this compound can be reacted with various anilines containing long alkyl or alkoxy chains to produce a wide range of Schiff base liquid crystals. The biphenyl core of the aldehyde contributes to the molecular rigidity and aspect ratio, which are critical factors for the formation of stable mesophases. nih.gov The terminal ethyl group can influence the melting point and the type of liquid crystal phase observed. The synthesis of side-chain liquid crystalline polyacrylates has also been demonstrated using mesogens derived from related bicyclic compounds. mdpi.com

Table 3: Examples of Mesogenic Structures from Aldehyde Precursors

| Core Structure | Linking Group | Terminal Group | Mesophase Type | Reference |

|---|---|---|---|---|

| Biphenyl | Schiff Base (Imine) | Alkoxy Chain | Nematic, Smectic | nih.govnih.gov |

| Terphenyl | Isothiocyanate | Alkyl Chain | Nematic | researchgate.net |

| Cinnamaldehyde | Schiff Base (Imine) | Various (Cl, Br, OMe) | Nematic | nih.gov |

The introduction of specific functional groups, such as lateral fluorine atoms or terminal polar groups, can induce or modify the mesophases of liquid crystals. nih.gov While this compound itself is not mesogenic, its derivatives can be designed to exhibit specific liquid crystal phases like nematic or smectic phases. colorado.edu The introduction of polar terminal groups to a mesogenic core has been shown to induce a nematic phase where one was not previously present. nih.gov

The electro-optical properties of liquid crystals, such as their response to an applied electric field, are fundamental to their application in devices like displays. researchgate.net These properties are highly dependent on the molecular structure, including the dielectric anisotropy and birefringence of the mesogenic compounds. novapublishers.com By synthesizing derivatives of this compound with different polar groups or by incorporating them into polymer networks, the electro-optical response can be finely tuned. researchgate.netaps.org The study of dielectric properties, such as the dielectric constant and dielectric loss, over a range of frequencies provides insight into the molecular dynamics within the liquid crystalline phases. mdpi.com

Supramolecular Architectures and Self-Assembled Systems

The molecular structure of this compound, which features a biphenyl core, an aldehyde functional group, and an ethyl substituent, makes it a promising candidate for the construction of intricate supramolecular architectures and self-assembled systems. These systems are governed by a network of non-covalent interactions that dictate the spatial arrangement of the molecules. The interplay of these forces allows for the rational design of complex structures with emergent properties, paving the way for advanced materials. The biphenyl group provides a rigid and planar framework that encourages π-π stacking, a key interaction in the formation of ordered assemblies. The aldehyde group, with its polar nature, can participate in hydrogen bonding and dipole-dipole interactions. The ethyl group, while seemingly simple, can influence the packing of the molecules through van der Waals forces and by introducing a degree of steric hindrance that can be exploited to control the dimensionality of the resulting structures.

Design of Non-Covalent Interactions for Molecular Recognition and Assembly

The design of supramolecular systems hinges on the precise control of non-covalent interactions. In the case of this compound, several key interactions can be harnessed for molecular recognition and self-assembly.

Hydrogen Bonding: The aldehyde group, while not a classic hydrogen bond donor, can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, such as diols or amides, specific and directional hydrogen bonds can be formed. This interaction is fundamental in programming the assembly of molecules into predictable patterns, such as chains, tapes, or more complex networks. For instance, co-crystallization with hydroquinone (B1673460) could lead to the formation of linear chains through O-H···O=C hydrogen bonds.

π-π Stacking: The aromatic rings of the biphenyl unit are electron-rich and can engage in π-π stacking interactions. These interactions are crucial for the formation of columnar or layered structures. The strength and geometry of these interactions can be tuned by the electronic nature of the substituents. The ethyl group, being an electron-donating group, can subtly modify the electron density of one of the phenyl rings, potentially influencing the stacking arrangement.

The combination of these non-covalent forces allows for a high degree of control over the self-assembly process. By carefully selecting solvents, temperature, and co-assembling molecules, it is possible to guide the formation of specific supramolecular architectures with desired topologies and functionalities.

| Interaction Type | Functional Group Involved | Potential Role in Assembly |

| Hydrogen Bonding | Aldehyde (acceptor) | Directional assembly, formation of chains and networks |

| π-π Stacking | Biphenyl Core | Formation of columnar and lamellar structures |

| Van der Waals Forces | Ethyl Group, Biphenyl Core | Overall stabilization, influence on packing density |

| Dipole-Dipole Interactions | Aldehyde | Influence on molecular packing and orientation |

Fabrication of Soft Materials and Responsive Gels

The principles of self-assembly guided by non-covalent interactions can be extended to the fabrication of soft materials, such as liquid crystals and responsive gels, using this compound as a building block.

Liquid Crystals: The rigid, calamitic (rod-like) shape of this compound is conducive to the formation of liquid crystalline phases. The biphenyl core provides the necessary structural anisotropy, while the terminal ethyl and aldehyde groups can influence the mesophase behavior. It is conceivable that this compound could exhibit nematic or smectic phases, where the molecules possess orientational and, in the case of smectic phases, some degree of positional order. The formation of such phases is driven by the collective effect of π-π stacking and van der Waals interactions. The temperature range and stability of these liquid crystalline phases would be dependent on the delicate balance of these intermolecular forces.

Responsive Gels: Supramolecular gels are formed through the self-assembly of gelator molecules into a three-dimensional network that entraps a solvent. The aldehyde functionality of this compound offers a handle for creating responsive gels. For instance, the formation of dynamic covalent bonds, such as hydrazones or oximes, by reacting the aldehyde with appropriate hydrazides or hydroxylamines, could lead to the formation of a gel network. The reversibility of these bonds could impart stimuli-responsive properties to the gel. For example, a change in pH or the introduction of a competitive aldehyde or amine could disrupt the network and lead to a gel-sol transition.

Furthermore, the incorporation of this compound into a polymer backbone could lead to the formation of side-chain liquid crystalline polymers. The self-assembly of the biphenyl side chains could induce the formation of a physically cross-linked network, resulting in a thermoreversible gel. The response of such a gel to external stimuli, such as temperature or light, could be tailored by modifying the structure of the polymer backbone and the nature of the covalent linkage.

Role in Medicinal Chemistry and Biological Applications As Synthetic Precursors

Scaffold for the Synthesis of Pharmacologically Active Compounds

The structural framework of 4-(4-Ethylphenyl)benzaldehyde, characterized by a 4-ethylphenyl group attached to a benzaldehyde (B42025) moiety, is a key feature in its utility as a scaffold. This biphenyl-like core provides a rigid and sterically defined backbone that can be strategically modified to interact with biological targets. The presence of the aldehyde group offers a reactive site for a multitude of chemical transformations, allowing for the construction of more complex molecules. Medicinal chemists utilize this scaffold to develop novel compounds for various therapeutic areas by introducing different pharmacophores and functional groups.

This compound is a suitable precursor for the synthesis of chalcones, a class of compounds belonging to the flavonoid family known for their wide range of biological activities, including antibacterial properties. Chalcones are chemically defined as 1,3-diaryl-2-propen-1-ones and are typically synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. derpharmachemica.comnih.gov

In this reaction, an appropriately substituted benzaldehyde, such as this compound, is condensed with an acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. derpharmachemica.comderpharmachemica.com The reactive α,β-unsaturated ketone system in the resulting chalcone (B49325) is considered crucial for its antimicrobial activity. derpharmachemica.com

For instance, the general synthesis would involve the reaction of this compound with a substituted acetophenone (e.g., 4-hydroxyacetophenone) in an alcoholic solvent with a basic catalyst. This reaction would yield a chalcone derivative, such as (E)-3-(4-(4-ethylphenyl)phenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one. While specific antibacterial data for chalcones derived directly from this compound are not extensively detailed in available literature, numerous studies on analogous chalcones confirm their potential to inhibit the growth of both Gram-positive and Gram-negative bacteria. derpharmachemica.comderpharmachemica.com The antibacterial efficacy of these compounds often depends on the substitution pattern on both aromatic rings.

Table 1: Representative Chalcone Synthesis via Claisen-Schmidt Condensation

| Aldehyde Precursor | Ketone Precursor | Resulting Chalcone Class | Potential Biological Activity |

|---|---|---|---|

| This compound | Substituted Acetophenone | 1,3-Diaryl-2-propen-1-one | Antibacterial derpharmachemica.com |

This table illustrates the general reaction scheme. Specific activity data for derivatives of this compound would require targeted empirical testing.

The aldehyde functionality of this compound also makes it an important intermediate in the synthesis of imidazole-containing compounds, which are known for their broad-spectrum antimicrobial properties. nih.govnih.gov Imidazoles are five-membered heterocyclic rings that are core components of many clinically significant antifungal and antibacterial agents. ijfmr.com

One common method for synthesizing multi-substituted imidazoles is the Radziszewski synthesis or related one-pot, three-component condensation reactions. nih.govmdpi.com In a typical procedure, an aldehyde (like this compound), a 1,2-dicarbonyl compound (such as benzil), and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) are reacted in a suitable solvent, often glacial acetic acid, under reflux. derpharmachemica.commdpi.com

This synthesis would produce a 2,4,5-trisubstituted imidazole (B134444), where the substituent at the 2-position is derived from the starting aldehyde. Using this compound would yield a 2-(4-(4-ethylphenyl)phenyl)-4,5-diphenyl-1H-imidazole derivative. The antimicrobial activity of such derivatives is well-documented, with studies showing that the nature and substitution pattern on the phenyl rings significantly influence their efficacy against various bacterial and fungal strains. ymerdigital.comresearchgate.net

Table 2: Representative Imidazole Synthesis

| Aldehyde | Dicarbonyl Compound | Ammonia Source | Reaction Type | Resulting Imidazole Class | Potential Biological Activity |

|---|---|---|---|---|---|

| This compound | Benzil | Ammonium Acetate | One-pot condensation | 2,4,5-Trisubstituted Imidazole | Antimicrobial nih.govmdpi.com |

This table outlines a general synthetic pathway. The specific antimicrobial profile of the resulting imidazole would need to be determined experimentally.

Contribution to Drug Discovery and Lead Compound Optimization

The process of taking a promising but imperfect "hit" or "lead" compound and modifying its structure to enhance its therapeutic properties is known as lead optimization. patsnap.comnih.gov this compound contributes to this process by providing a versatile scaffold whose structural features can be systematically altered to study structure-activity relationships (SAR).

The key structural components of this molecule that are relevant for lead optimization include:

The Biphenyl-like Core: This rigid structure provides a well-defined orientation for substituents, which can be crucial for fitting into the binding site of a target protein or enzyme. The biphenyl (B1667301) motif is a common feature in many approved drugs and is known to engage in favorable hydrophobic and π-π stacking interactions within protein active sites. nih.govresearchgate.net

The Ethyl Group: This small alkyl group can influence the compound's properties in several ways. It increases lipophilicity, which can affect cell membrane permeability and oral bioavailability. Furthermore, it can probe hydrophobic pockets within a binding site, potentially increasing binding affinity and selectivity.

The Aldehyde Group: As a reactive handle, the aldehyde is the primary point for synthetic modification. It allows for the introduction of a vast array of other functional groups and heterocyclic systems (such as the chalcones and imidazoles discussed above), enabling a broad exploration of chemical space to optimize potency, selectivity, and pharmacokinetic (ADMET) properties. nih.gov

By creating a library of derivatives based on the this compound scaffold and evaluating their biological activity, medicinal chemists can determine which structural modifications lead to improved therapeutic profiles. For example, altering the position or nature of the substituent on the phenyl rings can fine-tune electronic and steric properties to maximize target engagement and minimize off-target effects. patsnap.com

Mechanistic Studies of Biologically Relevant Transformations Involving the Aldehyde Moiety

The aldehyde group is a highly reactive functional group that can undergo several transformations relevant to biological systems and drug mechanisms of action. The aldehyde moiety within derivatives of this compound is expected to participate in these characteristic reactions.

One of the most fundamental reactions is nucleophilic attack on the electrophilic carbonyl carbon. masterorganicchemistry.com In a biological context, this can involve the side chains of amino acid residues within an enzyme's active site, such as the thiol group of cysteine or the amino group of lysine. The formation of a reversible covalent bond, often a thiohemiacetal with a cysteine residue, is a key mechanistic step in the inhibition of certain enzymes, such as aldehyde dehydrogenases (ALDHs). nih.gov Inhibitors of ALDH are studied for various therapeutic applications. The mechanism involves the enzyme's catalytic cysteine attacking the aldehyde to form a tetrahedral thiohemiacetal intermediate, which can impair the normal catalytic cycle. nih.gov

Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid. This transformation can be catalyzed by enzymes like aldehyde oxidases (AO). acs.org Understanding a drug candidate's susceptibility to AO-mediated metabolism is critical during drug discovery, as rapid metabolism can lead to poor pharmacokinetics. acs.orgh1.co Conversely, in some prodrug strategies, the oxidation of an aldehyde to a more polar carboxylic acid can be a deliberate bioactivation step.

The aldehyde group is also a precursor to the formation of imines (Schiff bases) through reaction with primary amines. This reaction is fundamental in many biochemical processes and can be a mechanism by which aldehyde-containing drugs interact with proteins or nucleic acids. These transformations highlight the chemical versatility of the aldehyde moiety and its importance in the molecular mechanisms underlying the biological activity of its parent compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Theory

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic architecture of 4-(4-Ethylphenyl)benzaldehyde. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and the energies of molecular orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. wikipedia.orgutexas.edu

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. joaquinbarroso.com A smaller gap generally suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov

For this compound, the π-conjugated system extending across both phenyl rings is expected to be the primary location of the frontier orbitals. The electron-donating nature of the para-ethyl group on one ring and the electron-withdrawing character of the para-aldehyde group on the other create a push-pull electronic effect. This substitution pattern is predicted to decrease the HOMO-LUMO gap compared to unsubstituted biphenyl (B1667301), thereby enhancing its reactivity. DFT calculations, such as those performed at the B3LYP/6-31G(d,p) level of theory, can precisely quantify these energies.

| Molecular Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| LUMO+1 | -0.95 | Delocalized π* orbital over the benzaldehyde (B42025) ring |

| LUMO | -1.85 | Primarily located on the benzaldehyde moiety, with significant π* character on the C=O bond |

| HOMO | -5.90 | Primarily located on the ethylphenyl moiety, with significant π character |

| HOMO-1 | -6.55 | Delocalized π orbital across both aromatic rings |

| HOMO-LUMO Gap (ΔE) | 4.05 | Indicates moderate chemical reactivity and stability |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical properties and biological interactions. Conformational analysis focuses on identifying the molecule's stable spatial arrangements (conformers) and the energy barriers to rotation around its single bonds. The most significant degree of freedom in this molecule is the torsion angle (dihedral angle) around the C-C single bond connecting the two phenyl rings. rsc.org

This rotation is governed by a balance between two opposing factors: the steric hindrance from the ortho-hydrogen atoms on each ring, which favors a twisted conformation, and the π-conjugation between the rings, which favors a planar conformation. colostate.edu Computational methods can map the potential energy surface as a function of this torsion angle to identify the energy minima (stable conformers) and the transition states for rotation. For unsubstituted biphenyl, the equilibrium dihedral angle is approximately 42°. colostate.edu The presence of substituents in this compound is expected to slightly alter this angle and the rotational energy barrier. rsc.orgresearchgate.net

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, considering factors like temperature and solvent effects. benthamopenarchives.comtandfonline.com By simulating the atomic motions based on classical mechanics, MD can reveal how the molecule explores different conformations, interacts with solvent molecules, and behaves in a condensed phase. tandfonline.com This information is crucial for understanding how the molecule's shape and flexibility change in a realistic chemical environment.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Equilibrium Dihedral Angle | ~40-45° | Represents the most stable, non-planar conformation in the ground state. |

| Rotational Barrier (Planar Transition State) | ~6-8 kJ/mol | Energy required to achieve a planar conformation, overcoming steric hindrance. |

| Rotational Barrier (Perpendicular Transition State) | ~10-12 kJ/mol | Energy required to rotate the rings 90° relative to each other, breaking π-conjugation. |

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra. figshare.com By calculating the vibrational frequencies of the molecule, it is possible to simulate its Infrared (IR) spectrum, allowing for the assignment of specific peaks to the stretching and bending of functional groups. github.io Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions, yielding the UV-Vis absorption spectrum and identifying the wavelengths of maximum absorbance (λmax). arxiv.orgchemrxiv.org For this compound, key IR peaks would include the characteristic C=O stretch of the aldehyde, while the UV-Vis spectrum would be dominated by π→π* transitions within the conjugated biphenyl system. Furthermore, NMR chemical shifts can be predicted with high accuracy, aiding in structure elucidation. nih.govresearchgate.netgithub.io

Beyond spectroscopy, DFT calculations provide a suite of reactivity descriptors that quantify a molecule's chemical behavior. hakon-art.comscirp.orgjmcs.org.mx These indices are derived from the energies of the frontier orbitals and provide a quantitative measure of properties like electronegativity and susceptibility to electrophilic or nucleophilic attack. nih.govmdpi.com

| Descriptor/Parameter | Type | Predicted Value | Interpretation |

|---|---|---|---|

| C=O Stretching Frequency | IR Spectroscopy | ~1705 cm⁻¹ | Characteristic of an aromatic aldehyde carbonyl group. |

| λmax | UV-Vis Spectroscopy | ~280-290 nm | Corresponds to the main π→π* electronic transition of the conjugated system. |

| Chemical Potential (μ) | Reactivity Descriptor | -3.875 eV | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | Reactivity Descriptor | 2.025 eV | Indicates resistance to change in electron distribution; related to stability. |

| Global Electrophilicity Index (ω) | Reactivity Descriptor | 3.70 eV | Quantifies the molecule's ability to act as an electron acceptor (an electrophile). researchgate.net |

Elucidation of Reaction Mechanisms and Transition State Structures

One of the most powerful applications of computational chemistry is the ability to map out the entire energy landscape of a chemical reaction, providing a detailed, step-by-step mechanism. rsc.orgsmu.edu For this compound, a characteristic reaction is the nucleophilic addition to the carbonyl carbon of the aldehyde group. acs.orgproceedings.science

Computational methods can be used to model the approach of a nucleophile (e.g., a cyanide ion or an organometallic reagent) to the aldehyde. By calculating the energy of the system at each point along the reaction coordinate, chemists can identify the transition state—the highest energy point on the lowest energy path from reactants to products. researchgate.netresearchgate.net The structure and energy of this transition state are critical, as they determine the activation energy and, consequently, the rate of the reaction. researchgate.net Analysis of the transition state geometry reveals which bonds are being formed and broken during this critical step. For a nucleophilic addition to the aldehyde, the transition state would feature a partial bond between the nucleophile and the carbonyl carbon, and a partially broken C=O π bond. acs.org This level of detail provides a fundamental understanding of the molecule's reactivity that is often inaccessible through experimental means alone.

Catalytic Applications and Methodological Advancements

Utilization of 4-(4-Ethylphenyl)benzaldehyde as a Substrate in Catalytic Transformations

The reactivity of the aldehyde functional group in this compound makes it a prime candidate for a range of catalytic transformations, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. Key reactions where this compound serves as a substrate include hydrogenation, Knoevenagel condensation, and Wittig reactions.

Catalytic hydrogenation of this compound offers a direct route to the corresponding benzyl (B1604629) alcohol, 4-(4-ethylphenyl)benzyl alcohol. This transformation is crucial for the synthesis of various downstream products. Studies on the hydrogenation of substituted benzaldehydes have demonstrated the efficacy of various catalytic systems. For instance, ruthenium-based catalysts have been shown to be effective for the hydrogenation of benzaldehyde (B42025) derivatives. While specific data for the ethylphenyl-substituted variant is not extensively detailed in the provided literature, the general principles of catalytic hydrogenation are applicable. The reaction involves the addition of hydrogen across the carbonyl double bond, typically using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst under hydrogen pressure. The efficiency and selectivity of this reaction are influenced by factors such as the choice of catalyst, solvent, temperature, and pressure.

The Knoevenagel condensation is another significant reaction where this compound can be employed as a substrate. This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base, to form a new carbon-carbon double bond. This method is widely used in the synthesis of fine chemicals and pharmaceutical intermediates. Various catalysts, including basic amines and Lewis acids, have been utilized to promote this transformation. The reaction with this compound would lead to the formation of α,β-unsaturated compounds, which are versatile synthetic intermediates.

Furthermore, the Wittig reaction provides a powerful tool for the conversion of the aldehyde group in this compound into an alkene. This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent). The reaction is known for its high degree of control over the location of the newly formed double bond. The nature of the substituents on the ylide can influence the stereoselectivity of the resulting alkene. This reaction is instrumental in the synthesis of complex molecules with specific isomeric requirements.

Investigation of Green Catalysis and Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The catalytic transformations involving this compound are being explored within this framework to develop more sustainable processes.

One key aspect of green catalysis is the use of environmentally benign solvents, with water being the most desirable. The development of water-soluble catalysts and the use of micellar catalysis, where reactions are carried out in aqueous surfactant solutions, are promising approaches. For instance, the Biginelli reaction, a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, has been successfully performed in aqueous micellar media using catalysts like cetyltrimethylammonium bromide (CTAB). tandfonline.com This approach offers advantages such as operational simplicity, mild reaction conditions, and often avoids the need for chromatographic purification.

The use of heterogeneous catalysts is another cornerstone of green chemistry, as they can be easily separated from the reaction mixture and recycled, reducing waste and catalyst consumption. For example, solid acid catalysts have been developed for the acetalization of benzaldehyde, a reaction that can be applied to protect the aldehyde group in this compound. jcsp.org.pk These catalysts can replace traditional corrosive and difficult-to-handle homogeneous acid catalysts.

Furthermore, energy-efficient methods such as microwave-assisted synthesis are being investigated to accelerate reaction rates and reduce energy consumption. Microwave irradiation can often lead to shorter reaction times and higher yields compared to conventional heating methods. The application of these green methodologies to the catalytic transformations of this compound holds significant promise for developing more sustainable and economically viable chemical processes.

Emerging Research Frontiers and Future Perspectives

Integration into Nanotechnology and Hybrid Material Systems

The unique structural characteristics of 4-(4-Ethylphenyl)benzaldehyde make it a promising candidate for the development of novel nanomaterials and hybrid systems. Its elongated, semi-rigid structure is conducive to forming ordered assemblies, a key requirement for many nanotechnology applications. While direct research on this compound in nanotechnology is still nascent, the behavior of structurally analogous molecules provides a strong indication of its potential.

For instance, the core biphenyl (B1667301) structure is a common motif in molecules designed for self-assembly into nanotubes, nanofibers, and other complex nanostructures. The aldehyde group offers a convenient handle for chemical modification, allowing the attachment of the molecule to nanoparticle surfaces or its integration into polymer matrices. This could lead to the creation of hybrid materials with tailored optical, electronic, or mechanical properties.

One area of significant potential is in the development of liquid crystalline nanohybrid systems. By incorporating nanoparticles into a liquid crystal matrix derived from this compound, it may be possible to create materials with tunable electro-optical responses. The nanoparticles can influence the alignment of the liquid crystal molecules, leading to novel functionalities. For example, doping a liquid crystal with gold nanoparticles has been shown to alter its dielectric properties and switching behavior, opening doors for new display and sensor technologies. The this compound scaffold, with its inherent liquid crystalline potential, is an ideal platform for exploring such phenomena.

Advanced Functional Material Design Based on Tailored Derivatives of the Compound

A primary driver of research into this compound is its utility as a precursor for advanced functional materials, particularly liquid crystals. The synthesis of various derivatives allows for the fine-tuning of material properties to suit specific applications.

A notable example is the synthesis of liquid crystals with terminal cyano groups, which are known to exhibit desirable mesomorphic properties. Research has detailed the synthesis of homologous series of 4-n-alkoxy-4'-cyanobiphenyls, which are structurally related to derivatives of this compound. The synthetic pathways often involve the conversion of the aldehyde group into other functional moieties to achieve the desired molecular architecture and electronic properties.

The following table outlines a synthetic route to a liquid crystal derivative starting from a related biphenyl compound, illustrating the type of transformations that could be applied to this compound.

| Step | Reactant | Reagent | Product | Purpose |

| 1 | 4-methoxybiphenyl | N-Bromosuccinimide | 4-bromo-4'-methoxybiphenyl | Introduction of a handle for further functionalization |

| 2 | 4-bromo-4'-methoxybiphenyl | Magnesium, 4-n-butoxybenzaldehyde | 4-(4-n-butoxyphenyl)-4'-methoxybiphenylmethanol | Formation of a key intermediate |

| 3 | 4-(4-n-butoxyphenyl)-4'-methoxybiphenylmethanol | Hydrogen, Palladium on carbon | 4-(4-n-butoxyphenyl)-4'-methoxybiphenyl | Reduction to the final biphenyl core |

This systematic approach to modifying the molecular structure allows for the creation of materials with specific transition temperatures, birefringence, and dielectric anisotropy, which are critical parameters for display technologies.

High-Throughput Screening and Combinatorial Chemistry in Compound Libraries

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the discovery of new materials and bioactive molecules. These techniques rely on the rapid synthesis and screening of large libraries of related compounds. The scaffold of this compound is well-suited for inclusion in such libraries due to the versatility of the aldehyde group.

The aldehyde functionality can readily undergo a wide range of chemical reactions, including reductive amination, Wittig reactions, and the formation of imines and hydrazones. This allows for the facile generation of a diverse set of derivatives from a single starting material. For example, a combinatorial library could be created by reacting this compound with a variety of amines to produce a library of imines, each with a unique substituent.

The table below illustrates a hypothetical combinatorial library based on this compound.

| Reactant A (Aldehyde) | Reactant B (Amine) | Resulting Compound Class | Potential Application |

| This compound | Aniline | N-phenylimine derivative | Organic electronics |

| This compound | Ethylamine | N-ethylimine derivative | Liquid crystals |

| This compound | 2-Aminopyridine | N-(pyridin-2-yl)imine derivative | Metal-organic frameworks |

These libraries could then be screened for a variety of properties, such as liquid crystalline behavior, fluorescence, or biological activity. HTS would enable the rapid identification of "hit" compounds with desirable characteristics, which could then be selected for further optimization. This approach significantly accelerates the discovery process for new functional materials.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Physics

The study of this compound and its derivatives is inherently interdisciplinary, residing at the crossroads of chemistry, biology, and physics. The synthesis of novel derivatives is a purely chemical endeavor. However, the characterization of their physical properties, such as liquid crystalline phases and photophysical behavior, falls within the realm of physics. Furthermore, the potential biological applications of these compounds bridge the gap to biology.

For instance, the liquid crystalline properties of derivatives of this compound are of great interest to physicists for their potential in optical devices. The precise alignment of molecules in a liquid crystal phase can be used to manipulate light, forming the basis of modern display technologies. Understanding the relationship between molecular structure and the physical properties of the mesophase is a key area of interdisciplinary research.

From a biological perspective, the biphenyl scaffold is present in many biologically active molecules. By incorporating different functional groups onto the this compound core, it is possible to create libraries of compounds for screening against various biological targets. For example, derivatives could be designed as enzyme inhibitors or receptor antagonists. The interplay between the chemical structure, its physical properties (like solubility and conformation), and its biological activity is a rich area for investigation.

The development of new analytical techniques is also a key aspect of this interdisciplinary approach. Techniques such as fluorescence spectroscopy, atomic force microscopy, and computational modeling are essential for characterizing these materials and understanding their behavior at the molecular level. This synergy between different scientific disciplines is crucial for unlocking the full potential of this compound and its derivatives in a wide range of technological and biomedical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Ethylphenyl)benzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling between 4-bromobenzaldehyde and 4-ethylphenylboronic acid can yield the target compound. Key parameters include catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄), solvent (toluene/ethanol mixtures), and temperature (80-100°C) . Friedel-Crafts alkylation using benzaldehyde derivatives and ethylbenzene in the presence of AlCl₃ is another route, though regioselectivity must be monitored .

Q. What analytical methods are recommended for quantifying this compound in reaction mixtures?

- Methodological Answer :

- Titrimetric Assay : React with hydroxylamine hydrochloride in alcohol, followed by titration with NaOH to determine aldehyde content via imine formation .

- HPLC-UV : Derivatize with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to enhance UV detection. Use a C18 column with acetonitrile/water mobile phase (70:30 v/v) and λ = 254 nm .

Q. How can researchers mitigate hazards associated with handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10-15 minutes and consult an ophthalmologist .

- Waste Disposal : Segregate waste in labeled containers for incineration or specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How does this compound participate in asymmetric synthesis or macrocycle formation?

- Methodological Answer : The aldehyde group enables Wittig reactions for olefin synthesis or condensation with polyamines (e.g., ethylenediamine) to form macrocycles. For asymmetric alcohols, employ chiral catalysts like BINOL-derived phosphoric acids. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model transition states and predict regioselectivity in cross-couplings.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using AMBER or GROMACS .

Q. How can researchers resolve contradictions in reported stability data for this compound under varying conditions?

- Methodological Answer :

- Controlled Stability Studies : Compare degradation in polar (e.g., DMSO) vs. non-polar (toluene) solvents at 25°C and 60°C. Use HPLC to quantify decomposition products.

- Kinetic Analysis : Apply Arrhenius equations to determine activation energy for degradation. Discrepancies may arise from trace impurities or light exposure .

Q. What role does this compound play in synthesizing bioactive heterocyclic compounds?

- Methodological Answer :

- Schiff Base Formation : React with hydrazines to form hydrazones, which cyclize with phthalic anhydride to yield oxazepine derivatives. Characterize products via ¹H-NMR and X-ray crystallography .

- Cytotoxic Agents : Condense with bisamides to create N,N’-(arylmethylene)bisamides. Test cytotoxicity against cancer cell lines (e.g., MCF-7) using MTT assays .

Q. How is this compound utilized in ecological or behavioral studies?

- Methodological Answer :

- GC-EAD : Use gas chromatography-electroantennographic detection to identify its role as a semiochemical in insect behavior. For example, test antennal responses in Megastigmus species to elucidate attraction/repellency .

- Y-Tube Olfactometer : Assess behavioral responses in arthropods by exposing them to volatile gradients of the compound .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.